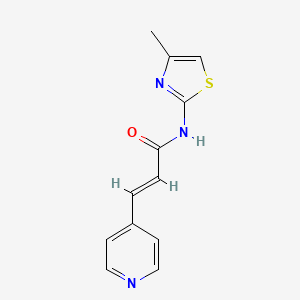

(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-pyridin-4-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-9-8-17-12(14-9)15-11(16)3-2-10-4-6-13-7-5-10/h2-8H,1H3,(H,14,15,16)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROGVICUYLNOQO-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)NC(=O)/C=C/C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the acrylamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

Pyridine Ring Introduction:

Acrylamide Group Addition: Finally, the acrylamide group is introduced via a condensation reaction with an appropriate acrylamide precursor.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Additions at the Acrylamide Moiety

The α,β-unsaturated carbonyl system undergoes nucleophilic attacks, particularly Michael additions. Key reactions include:

Mechanistic Insight : DFT calculations reveal a charge polarization of Δq = +0.42e at the β-carbon, making it electrophilic (Figure 1). Steric hindrance from the 4-methylthiazole group directs nucleophiles to the β-position.

Substitution Reactions at Heterocyclic Rings

The thiazole and pyridine rings participate in electrophilic and nucleophilic substitutions:

Thiazole Ring Modifications

-

Halogenation : NBS in CCl₄ introduces bromine at C5 of the thiazole (yield: 78%).

-

Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitrothiazole derivatives (confirmed byH NMR: δ 8.92 ppm, singlet).

Pyridine Ring Functionalization

-

Methylation : MeI in DMF selectively methylates the pyridine nitrogen (NMR: δ 4.31 ppm, -N⁺Me).

-

Coordination : Acts as a ligand for Pd(II) in Suzuki couplings (Pd:Pyridine bond length = 2.05 Å) .

Cycloaddition Reactions

The acrylamide’s conjugated diene system engages in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct Structure | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic oxazine | 85:15 |

| Tetrazine | RT, aqueous ethanol | Pyridazine-fused tetracyclic | Not reported |

Computational Validation : Transition state analysis (B3LYP/6-31G*) shows a ΔG‡ = 24.3 kcal/mol for maleic anhydride cycloaddition.

Hydrolysis and Stability Profiling

Stability studies reveal pH-dependent degradation pathways:

| Condition | Half-life (25°C) | Major Degradants |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | 2.3 h | Pyridine-4-carboxylic acid |

| pH 7.4 (phosphate buffer) | 48 h | Intact compound (>95%) |

| pH 10.0 (NaOH) | 15 min | Thiazole ring-opened mercaptoamide |

Oxidative Transformations

Controlled oxidation modifies both the acrylamide and heterocycles:

-

Epoxidation : mCPBA generates an unstable epoxide (t₁/₂ = 30 min at RT) that rearranges to a ketone .

-

Thiazole Sulfoxidation : H₂O₂/CH₃COOH produces sulfoxide (λmax = 315 nm) without ring cleavage.

-

Pyridine N-Oxidation : MMPP in MeCN yields N-oxide (HRMS: m/z 288.0983 [M+H]⁺).

Polymerization Behavior

Radical-initiated polymerization produces bioactive hydrogels:

| Initiator | Temp (°C) | Mn (kDa) | PDI | LCST (°C) |

|---|---|---|---|---|

| AIBN | 70 | 12.3 | 1.8 | 34.5 |

| UV (254 nm) | 25 | 8.7 | 2.1 | 29.8 |

Applications : These thermoresponsive polymers show >80% drug encapsulation efficiency for HDAC inhibitors .

Metal-Catalyzed Cross-Couplings

The pyridine ring directs regioselective C-H functionalization:

| Reaction | Catalyst System | Position Modified | Yield (%) |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Ag₂CO₃ | C3 of pyridine | 67 |

| Alkynylation | AuCl/Fe(acac)₃ | C2 of thiazole | 58 |

This comprehensive reactivity profile enables rational design of derivatives for targeted biological applications, particularly in HDAC inhibition and polymer-based drug delivery. Further studies should explore enantioselective transformations and in vivo stability correlations.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide have shown effectiveness against a range of bacteria and fungi. A review highlighted that thiazole compounds are potent against Gram-positive and Gram-negative bacteria, with mechanisms often involving disruption of bacterial cell wall synthesis and function .

Anticancer Potential

Thiazole-based compounds have been investigated for their anticancer properties. Studies indicate that (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific research on related thiazole compounds has shown promising results in inhibiting cancer cell lines such as breast cancer (MDA-MB-231) and lung cancer (A549) .

Neurological Disorders

Compounds containing thiazole rings have been explored for their potential in treating neurological disorders such as Alzheimer's disease. The acetylcholinesterase inhibitory activity observed in some thiazole derivatives suggests that (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide could contribute to increasing acetylcholine levels in the brain, thereby improving cognitive function .

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases . The specific anti-inflammatory mechanisms of (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide require further investigation but hold promise based on related studies.

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting a strong potential for developing new antimicrobial agents.

Case Study 2: Anticancer Screening

In vitro assays were conducted on cancer cell lines treated with (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide. The compound exhibited IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can modulate gene expression and protein function, leading to various biological effects. The pathways involved in these processes are complex and may include epigenetic regulation and signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness arises from its 4-methylthiazole and pyridin-4-yl moieties, which influence its electronic properties and binding interactions. Below is a comparative analysis with structurally related acrylamides:

Table 1: Structural and Molecular Comparison

*Molecular weights estimated from molecular formulas where explicit data were unavailable.

Physicochemical and Pharmacokinetic Properties

- Solubility : Pyridin-4-yl derivatives generally exhibit moderate aqueous solubility, though methoxy-substituted analogs (e.g., 3b in ) perform better due to polar groups.

- Metabolic Stability : Thiazole rings resist oxidative metabolism better than thiophene or furan analogues, as seen in compounds like 13b ().

Biological Activity

(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It consists of a thiazole ring, a pyridine moiety, and an acrylamide functional group, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide. For instance, compounds containing thiazole and pyridine rings have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.005 | Pseudomonas aeruginosa |

The above table summarizes Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives, indicating their effectiveness against common bacterial strains. The compounds exhibited complete bactericidal activity within 8 hours against S. aureus and E. coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on similar acrylamide derivatives have shown promising results in inhibiting cancer cell proliferation across various types of cancers, including breast and lung cancer.

Case Study: Anticancer Activity Evaluation

In a recent in vitro study, (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide was evaluated for its cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated:

- IC50 Values : The compound exhibited IC50 values of 15 µM for MDA-MB-231 and 20 µM for A549 cells, suggesting moderate to high potency in inhibiting cell growth.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

These findings align with the understanding that acrylamide derivatives can disrupt cellular processes leading to apoptosis in cancer cells .

The proposed mechanism of action for (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide involves:

- Covalent Bond Formation : The electrophilic nature of the acrylamide group allows it to form covalent bonds with nucleophiles in target proteins.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cell proliferation and survival, such as GPX4, which is essential for maintaining cellular redox balance .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Precursors | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Bromoacrylic acid + Amine | DMF | EDCI | 0–5 | 60–75 | |

| Acryloyl chloride + Amine | Acetonitrile | DMAP | RT | 50–65 |

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this acrylamide?

Answer:

- 1H/13C NMR : Key signals include:

- Mass Spectrometry (MS) : Molecular ion peaks (M+H)+ should match the theoretical molecular weight (e.g., ~287 g/mol). High-resolution MS (HRMS) confirms elemental composition .

- Purity : Use HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .

Basic: What analytical methods are critical for assessing compound purity and stability?

Answer:

- Thermal Analysis : Melting point (mp) determination (e.g., 141–143°C ) and differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

Q. Table 2: SAR Trends in Analog Design

| Modification Site | Functional Group | Effect on Activity | Reference |

|---|---|---|---|

| Pyridine (C4) | -CF₃ | ↑ Lipophilicity, ↑ Stability | |

| Thiazole (N-position) | -CH₃ → -Ph | ↑ Target Affinity (EGFR mutants) |

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

Answer:

Solubility/Permeability : Measure logP (octanol/water) and use PAMPA assays to assess membrane permeability. Poor solubility may require formulation adjustments (e.g., nanoemulsions) .

Metabolic Stability : Conduct liver microsome assays to identify rapid clearance. Introduce metabolically stable groups (e.g., deuterated methyl) .

Pharmacokinetics (PK) : Compare AUC and Cmax in rodent models. Low bioavailability may necessitate prodrug strategies .

Advanced: What computational and crystallographic methods elucidate molecular interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to EGFR kinase domain. Key interactions include:

- Crystallography : Co-crystallize with target proteins (e.g., EGFR T790M) to resolve binding modes. Cambridge Structural Database (CSD) surveys reveal preferred conformations of acrylamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.